4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired benzamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzylamine.
Substitution: Formation of 4-halo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.
Scientific Research Applications
4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(propan-2-yl)aniline hydrochloride
- 4-methoxy-N-[5-(2-methoxyacetyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
Uniqueness
4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring.
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-methoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)12-15-16-13(19-12)14-11(17)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17) |
InChI Key |
WZNFSCKYFGYOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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